Tert-butyl 3-aminobenzyl(ethyl)carbamate
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Description
“Tert-butyl 3-aminobenzyl(ethyl)carbamate” is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (CO2) linked to a tert-butyl group and a 3-aminobenzyl group . The InChI code for this compound is 1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-7-6-8-12(15)9-11/h6-9H,5,10,15H2,1-4H3 .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 250.34 and a molecular formula of C14H22N2O2 .Scientific Research Applications
Biodegradation and Environmental Fate
Studies on ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) offer insights into the biodegradation and environmental fate of ether oxygenates, which are structurally related to Tert-butyl 3-aminobenzyl(ethyl)carbamate. These compounds, used as gasoline additives, have been the subject of extensive research due to their presence in soil and groundwater. Microorganisms capable of degrading ETBE and MTBE have been identified, with aerobic biodegradation pathways involving the initial hydroxylation of the ethoxy or methoxy carbon. Such studies highlight the microbial capacity to metabolize complex organic compounds and suggest potential bioremediation strategies for related contaminants (Thornton et al., 2020); (Schmidt et al., 2004).
Chemical Toxicity and Safety
Research on ethyl carbamate (urethane), another structurally related compound, has explored its occurrence in foods and beverages, mechanisms of formation, and strategies for content reduction. Ethyl carbamate is recognized for its genotoxic and carcinogenic properties, prompting investigations into its formation from fermentation processes and potential health risks. Understanding the chemical mechanisms underlying ethyl carbamate formation and identifying methods to minimize its levels in consumable products are critical for food safety and public health (Weber & Sharypov, 2009); (Yong & Deng, 2012).
Applications in Bioseparation Processes
Three-phase partitioning (TPP) is a non-chromatographic bioseparation technology that has been applied to the extraction, separation, and purification of bioactive molecules. While the specific application of this compound in TPP is not directly documented, the technique itself offers a versatile platform for processing various compounds, including those with complex structures. TPP involves the use of tert-butanol, among other components, to achieve effective separation, highlighting the relevance of butyl groups in bioseparation processes. This method demonstrates the potential for innovative separation techniques in the purification of complex organic compounds (Yan et al., 2018).
Properties
IUPAC Name |
tert-butyl N-[(3-aminophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-7-6-8-12(15)9-11/h6-9H,5,10,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOXZCDQZZNIJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201156929 |
Source
|
Record name | Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167756-91-4 |
Source
|
Record name | Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167756-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [(3-aminophenyl)methyl]ethyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201156929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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